3-Benzoyloxy-propylguanidine hydrochloride
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Overview
Description
3-Benzoyloxy-propylguanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This compound is characterized by the presence of a benzoyloxy group attached to a propylguanidine moiety, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxy-propylguanidine hydrochloride typically involves the reaction of benzoyl chloride with propylguanidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Step 1: Benzoylation of propylguanidine
Reagents: Benzoyl chloride, propylguanidine
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Reaction: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}_3\text{H}_7\text{N}_3 \rightarrow \text{C}_6\text{H}_5\text{COO-C}_3\text{H}_6\text{N}_3 ]
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Step 2: Formation of hydrochloride salt
Reagents: Hydrochloric acid
Conditions: Aqueous solution, room temperature
Reaction: [ \text{C}_6\text{H}_5\text{COO-C}_3\text{H}_6\text{N}_3 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{COO-C}_3\text{H}_6\text{N}_3 \cdot \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxy-propylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized under strong oxidative conditions.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Substitution: Sodium hydroxide (NaOH), organic solvents
Major Products Formed
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of propylamine derivatives
Substitution: Formation of substituted benzoyloxy derivatives
Scientific Research Applications
3-Benzoyloxy-propylguanidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoyloxy-propylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine moiety acts as a strong base, facilitating the formation of hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoylguanidine
- Propylguanidine
- Benzoyloxypropylamine
Uniqueness
3-Benzoyloxy-propylguanidine hydrochloride is unique due to the presence of both benzoyloxy and guanidine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19623-19-9 |
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Molecular Formula |
C11H16ClN3O2 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-benzoyloxypropyl(diaminomethylidene)azanium;chloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-11(13)14-7-4-8-16-10(15)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,12,13,14);1H |
InChI Key |
MOJUDOGZYKVGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC[NH+]=C(N)N.[Cl-] |
Origin of Product |
United States |
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